N-(1H-imidazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide
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Overview
Description
N-(1H-imidazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a synthetic organic compound that features a unique combination of imidazole, pyrrole, and thiophene rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Propanamide Linker: Finally, the propanamide linker can be formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a halogen or amine group.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-imidazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide
- N-(1H-imidazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(4-thienyl)propanamide
Uniqueness
The unique combination of imidazole, pyrrole, and thiophene rings in N-(1H-imidazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H14N4OS |
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Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C14H14N4OS/c19-13(17-14-15-4-5-16-14)9-12(11-3-8-20-10-11)18-6-1-2-7-18/h1-8,10,12H,9H2,(H2,15,16,17,19) |
InChI Key |
DYRFCYXWIJNQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NC2=NC=CN2)C3=CSC=C3 |
Origin of Product |
United States |
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